molecular formula C14H19N3 B5881874 2-(1-azepanylmethyl)-1H-benzimidazole

2-(1-azepanylmethyl)-1H-benzimidazole

Cat. No.: B5881874
M. Wt: 229.32 g/mol
InChI Key: QNKCDXXHAYMTFG-UHFFFAOYSA-N
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Description

2-(1-Azepanylmethyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-azepanylmethyl)-1H-benzimidazole typically involves the reaction of benzimidazole with azepane derivatives. One common method includes the alkylation of benzimidazole with 1-chloromethylazepane under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the high quality of the final product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions may lead to the formation of N-oxide derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the azepane ring can be substituted with various nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran under inert atmosphere.

    Substitution: Nucleophiles such as amines, thiols; reactions may require catalysts or specific conditions like elevated temperatures or microwave irradiation.

Major Products:

    Oxidation: N-oxide derivatives of this compound.

    Reduction: Reduced benzimidazole derivatives.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Azepanylmethyl)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(1-azepanylmethyl)-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The azepane ring and benzimidazole core allow the compound to bind to active sites or allosteric sites of target proteins, modulating their activity. This interaction can lead to inhibition or activation of the target, resulting in the desired biological effect. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

    2-(1-Azepanylmethyl)phenylmethanol: Similar structure with a phenylmethanol group instead of the benzimidazole core.

    2-(1-Azepanyl)ethyl methacrylate: Contains an azepane ring but with a methacrylate group.

    N-[2-(1-azepanylmethyl)-1-ethyl-1H-benzimidazol-5-yl]propanamide: Another derivative with an additional propanamide group.

Uniqueness: 2-(1-Azepanylmethyl)-1H-benzimidazole is unique due to its combination of the azepane ring and benzimidazole core, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(azepan-1-ylmethyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-2-6-10-17(9-5-1)11-14-15-12-7-3-4-8-13(12)16-14/h3-4,7-8H,1-2,5-6,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKCDXXHAYMTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CC2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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